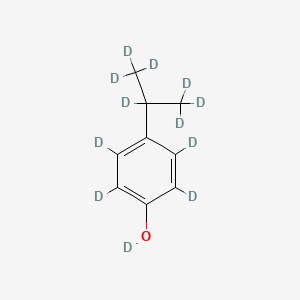
4-iso-Propylphenol-d12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iso-Propylphenol-d12 is a deuterated form of 4-isopropylphenol, which is a commonly used compound in various industries. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the isopropyl group.
Métodos De Preparación
The preparation of 4-iso-Propylphenol-d12 involves the alkylation of phenol with propylene. This process is typically carried out in the presence of a catalyst system, such as sulfuric acid on comminuted acid clay and a molecular sieve, or trifluoromethane sulfonic acid. The reaction is conducted at temperatures ranging from 90°C to 250°C . Industrial production methods often involve the use of Friedel-Crafts catalysts like aluminum chloride or boron trifluoride in the liquid phase, or solid catalysts such as Nafion-H and PDSA .
Análisis De Reacciones Químicas
4-iso-Propylphenol-d12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield p-isopropenylphenol .
Aplicaciones Científicas De Investigación
4-iso-Propylphenol-d12 is widely used in scientific research due to its unique properties. In chemistry, it is used as a reference standard for environmental testing and as a tracer in various studies. In biology and medicine, it is used to study the pharmacokinetics and metabolic profiles of drugs. In the industry, it is used in the production of bisphenol A, a key component in the manufacture of polycarbonate plastics and epoxy resins .
Mecanismo De Acción
The mechanism of action of 4-iso-Propylphenol-d12 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development. The compound’s effects are mediated through its interaction with enzymes and receptors involved in various biochemical pathways .
Comparación Con Compuestos Similares
4-iso-Propylphenol-d12 is similar to other deuterated compounds, such as 4-Propylphenol-d12. its unique structure and properties make it distinct. For example, 4-Propylphenol-d12 is the deuterium-labeled form of 4-Propylphenol and is used in similar applications, but the presence of the isopropyl group in this compound provides different chemical and physical properties .
Similar Compounds
Propiedades
Fórmula molecular |
C9H12O |
|---|---|
Peso molecular |
148.26 g/mol |
Nombre IUPAC |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene |
InChI |
InChI=1S/C9H12O/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D/hD |
Clave InChI |
YQUQWHNMBPIWGK-SRQDVOKDSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H] |
SMILES canónico |
CC(C)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,10-Difluoro-2-(3-methoxybenzyl)-2,8-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B14037143.png)
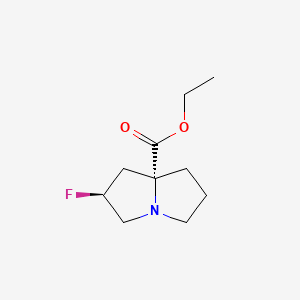
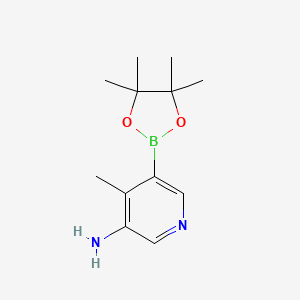

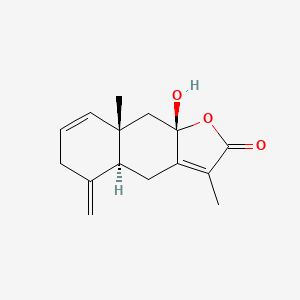
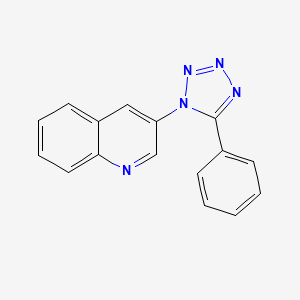

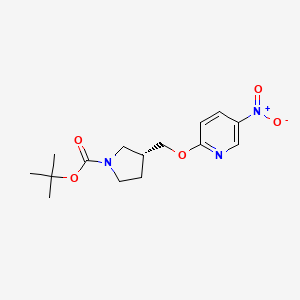
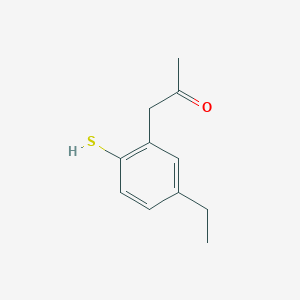

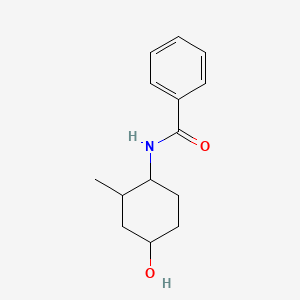

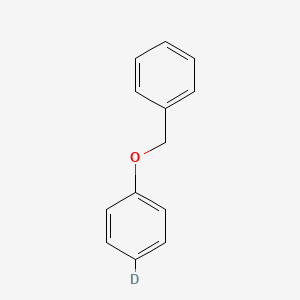
![9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14037222.png)
